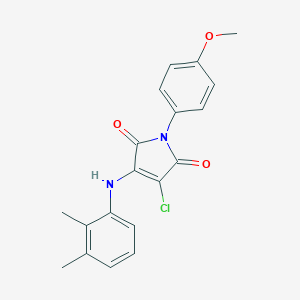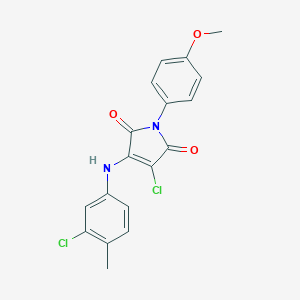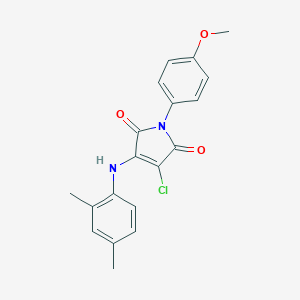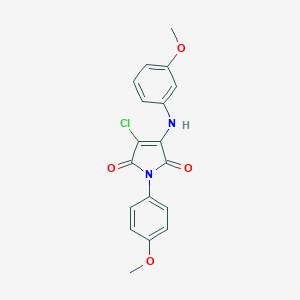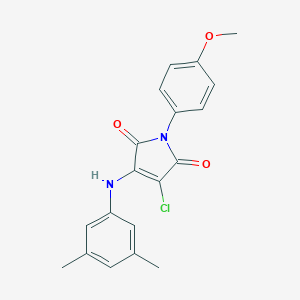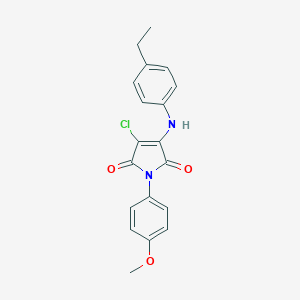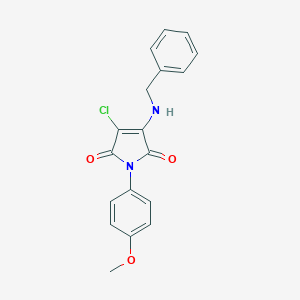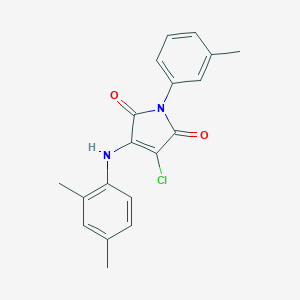![molecular formula C22H24N2O3 B380264 2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326907-86-2](/img/structure/B380264.png)
2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as MI-773, is a small molecule inhibitor that targets the MDM2-p53 interaction, which is a crucial pathway in the development of cancer. MI-773 has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being explored.
Mechanism of Action
2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione works by inhibiting the interaction between MDM2 and p53, which is a crucial pathway in the development of cancer. MDM2 is a negative regulator of p53, and its overexpression in cancer cells can lead to the suppression of p53-mediated apoptosis and cell cycle arrest. By inhibiting the MDM2-p53 interaction, 2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can restore p53 function and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects in preclinical studies. These include inhibition of tumor growth, induction of apoptosis, and sensitization of cancer cells to other chemotherapeutic agents. 2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been found to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is a crucial process for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. 2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to have a low toxicity profile, which makes it a promising candidate for clinical development. However, 2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has some limitations, including its specificity for the MDM2-p53 pathway and its potential for off-target effects.
Future Directions
There are several future directions for research on 2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of focus is the development of combination therapies that include 2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and other chemotherapeutic agents. Another area of interest is the identification of biomarkers that can predict response to 2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione treatment. Additionally, there is ongoing research on the use of 2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in combination with immunotherapy agents, such as checkpoint inhibitors, to enhance anti-tumor immune responses. Finally, there is a need for further preclinical and clinical studies to fully understand the safety and efficacy of 2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione as a potential therapeutic agent for cancer.
Synthesis Methods
The synthesis of 2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves several steps, including the reaction of 4-methylpiperidine with 4-bromobutyryl chloride to form the intermediate 4-(4-methylpiperidin-1-yl)butyryl chloride. This intermediate is then reacted with 1H-benzo[de]isoquinoline-1,3(2H)-dione in the presence of a base to yield 2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.
Scientific Research Applications
2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied in preclinical models of cancer, including multiple myeloma, acute myeloid leukemia, and solid tumors such as breast, lung, and colon cancer. In these studies, 2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. 2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been found to sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin and cisplatin.
properties
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15-10-13-23(14-11-15)19(25)9-4-12-24-21(26)17-7-2-5-16-6-3-8-18(20(16)17)22(24)27/h2-3,5-8,15H,4,9-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRSJXXIIJLNHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





